9-Methoxycanthin-6-one
9-Methoxycanthin-6-one
9-methoxycanthin-6-one is an indole alkaloid that is the 9-methoxy derivative of canthin-6-one. Isolated from Eurycoma longifolia and Simaba multiflora, it exhibits cytotoxic activity towards human cancer cell lines. It has a role as a metabolite, an antineoplastic agent and an antiplasmodial drug. It is an indole alkaloid, an aromatic ether and an organic heterotetracyclic compound. It is functionally related to a canthin-6-one.
9-Methoxycanthin-6-one is a natural product found in Simaba orinocensis, Simarouba glauca, and other organisms with data available.
9-Methoxycanthin-6-one is a natural product found in Simaba orinocensis, Simarouba glauca, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
74991-91-6
VCID:
VC21176422
InChI:
InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3
SMILES:
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3
Molecular Formula:
C15H10N2O2
Molecular Weight:
250.25 g/mol
9-Methoxycanthin-6-one
CAS No.: 74991-91-6
Cat. No.: VC21176422
Molecular Formula: C15H10N2O2
Molecular Weight: 250.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-methoxycanthin-6-one is an indole alkaloid that is the 9-methoxy derivative of canthin-6-one. Isolated from Eurycoma longifolia and Simaba multiflora, it exhibits cytotoxic activity towards human cancer cell lines. It has a role as a metabolite, an antineoplastic agent and an antiplasmodial drug. It is an indole alkaloid, an aromatic ether and an organic heterotetracyclic compound. It is functionally related to a canthin-6-one. 9-Methoxycanthin-6-one is a natural product found in Simaba orinocensis, Simarouba glauca, and other organisms with data available. |
|---|---|
| CAS No. | 74991-91-6 |
| Molecular Formula | C15H10N2O2 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | 13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
| Standard InChI | InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 |
| Standard InChI Key | OWCRARVHWCCRAG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 |
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